molecular formula C9H10FNO3 B13045234 (R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)aceticacid

(R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)aceticacid

Cat. No.: B13045234
M. Wt: 199.18 g/mol
InChI Key: PQVZMCQAHWIISN-MRVPVSSYSA-N
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Description

®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine and methoxy groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(4-fluorophenyl)acetic acid
  • ®-2-Amino-2-(3-methoxyphenyl)acetic acid
  • ®-2-Amino-2-(4-methoxyphenyl)acetic acid

Uniqueness

®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10FNO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

PQVZMCQAHWIISN-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](C(=O)O)N)F

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)F

Origin of Product

United States

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